molecular formula C30H32N2O2S B301812 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one

3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B301812
M. Wt: 484.7 g/mol
InChI Key: ZFFGUDOEOHNKSC-AGRQLMOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit neuroprotective effects against various neurotoxic agents, including beta-amyloid peptide and glutamate.

Advantages and Limitations for Lab Experiments

3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is that it is relatively easy to synthesize and purify. One of the limitations is that it is not water-soluble, which makes it difficult to use in aqueous solutions. Another limitation is that it exhibits cytotoxicity at high concentrations, which limits its use in cell-based assays.

Future Directions

There are several future directions for the research on 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to investigate its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease. Another direction is to investigate its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to investigate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-bromo-1-naphthoate, 2-ethylbenzaldehyde, and thiourea in the presence of a catalyst such as triethylamine. The reaction proceeds through a multistep process that involves the formation of several intermediates, including imines, enaminones, and thioamides. The final product is obtained by recrystallization of the crude product in a suitable solvent.

Scientific Research Applications

3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.

properties

Product Name

3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C30H32N2O2S

Molecular Weight

484.7 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(4-ethoxynaphthalen-1-yl)methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H32N2O2S/c1-3-21-12-8-11-17-26(21)31-30-32(23-13-6-5-7-14-23)29(33)28(35-30)20-22-18-19-27(34-4-2)25-16-10-9-15-24(22)25/h8-12,15-20,23H,3-7,13-14H2,1-2H3/b28-20+,31-30?

InChI Key

ZFFGUDOEOHNKSC-AGRQLMOJSA-N

Isomeric SMILES

CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC=C(C4=CC=CC=C34)OCC)/S2)C5CCCCC5

SMILES

CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5

Canonical SMILES

CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5

Origin of Product

United States

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